molecular formula C16H16BrN5O2 B2418685 9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-32-5

9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2418685
CAS RN: 876151-32-5
M. Wt: 390.241
InChI Key: UFCOKXYRHDQTAE-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16BrN5O2 and its molecular weight is 390.241. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment

Compounds similar to 9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been explored for treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and monoamine oxidases (MAO), which are critical targets in neurodegeneration. Certain derivatives have shown potent inhibitory effects on MAO-B and antagonistic activities on A1/A2A adenosine receptors, suggesting potential for therapeutic applications in neurodegenerative disorders (Koch et al., 2013).

Anticancer Properties

Novel derivatives of purine-diones, structurally related to this compound, have been synthesized and shown promising anti-proliferative effects against various human cancer cell lines. These compounds, tested for their effectiveness in vitro, demonstrate significant potential as anticancer agents, comparable to standard drugs like doxorubicin (Ramya Sucharitha et al., 2021).

Anti-Inflammatory Activity

Related analogues based on the pyrimidopurinedione ring system, which share structural similarities with this compound, have demonstrated anti-inflammatory properties in models like the adjuvant-induced arthritis rat model. These compounds offer comparable anti-inflammatory effects to established drugs like naproxen, indicating their potential as novel anti-inflammatory agents (Kaminski et al., 1989).

properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2/c1-9-7-21(11-5-3-10(17)4-6-11)15-18-13-12(22(15)8-9)14(23)19-16(24)20(13)2/h3-6,9H,7-8H2,1-2H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCOKXYRHDQTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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